3-(4-(3-Chlorophenyl)piperazin-1-yl)-6-(phenylsulfonyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzenesulfonyl)-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyridazine ring substituted with a benzenesulfonyl group and a piperazine ring bearing a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the benzenesulfonyl and piperazine groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions and couplings occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzenesulfonyl group would yield sulfone derivatives, while reduction of nitro groups would yield amines.
Scientific Research Applications
3-(benzenesulfonyl)-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane: Similar in structure but with a propane linker instead of a pyridazine ring.
(E)-2-(benzenesulfonyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]prop-2-enenitrile: Contains a prop-2-enenitrile group instead of a pyridazine ring.
Uniqueness
3-(benzenesulfonyl)-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C20H19ClN4O2S |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C20H19ClN4O2S/c21-16-5-4-6-17(15-16)24-11-13-25(14-12-24)19-9-10-20(23-22-19)28(26,27)18-7-2-1-3-8-18/h1-10,15H,11-14H2 |
InChI Key |
KMFMERCWDZMFNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN=C(C=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.